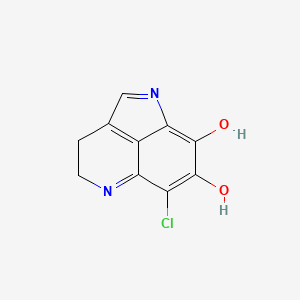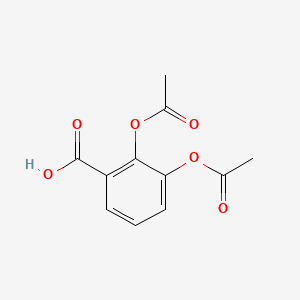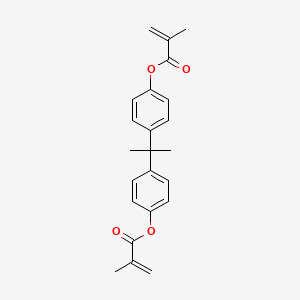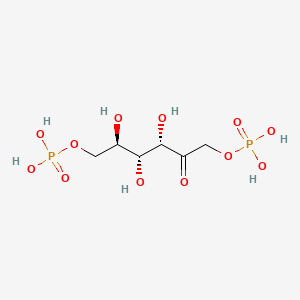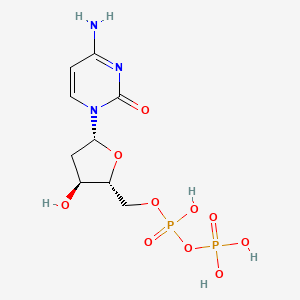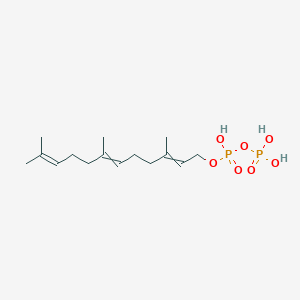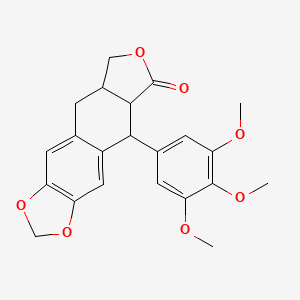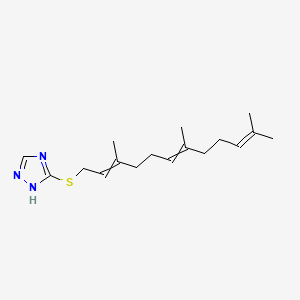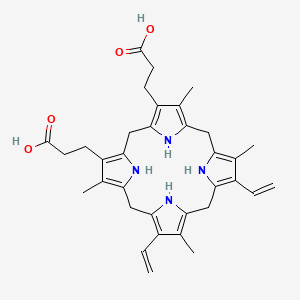
Protoporphyrinogen
Übersicht
Beschreibung
Protoporphyrinogen IX is an organic chemical compound produced during the synthesis of porphyrins, a class of critical biochemicals that include hemoglobin and chlorophyll . It is a direct precursor of protoporphyrin IX . It is a member of porphyrinogens and has a role as an Escherichia coli metabolite and a mouse metabolite .
Synthesis Analysis
Protoporphyrinogen IX is synthesized in most organisms from coproporphyrinogen III by the enzyme coproporphyrinogen oxidase . The process entails conversion of two of four propionic acid groups to vinyl groups .
Molecular Structure Analysis
The molecular formula of Protoporphyrinogen is C34H40N4O4 . It has a molecular weight of 568.7 g/mol . The IUPAC name is 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid .
Chemical Reactions Analysis
Protoporphyrinogen oxidase (PPO) is an essential enzyme catalyzing the last common step in the pathway leading to heme and chlorophyll biosynthesis . Inhibition of PPO activity leads to excessive accumulation of Protoporphyrinogen and leakage from the mitochondria into the cytoplasm .
Physical And Chemical Properties Analysis
Protoporphyrinogen has a molecular weight of 568.7 g/mol . It is a conjugate acid of a protoporphyrinogen (2-) .
Wissenschaftliche Forschungsanwendungen
1. Role in Chlorophyll and Heme Biosynthesis
Protoporphyrinogen oxidase (Protox) is pivotal in the biosynthesis of chlorophyll and heme. Research indicates that Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in this pathway. This enzyme is present in various forms in different species, including mammals and plants, and plays a key role in cellular processes related to energy and oxygen transport (Poulson, 1976).
2. Dual Targeting in Plant Organelles
In plants, Protox demonstrates a unique feature of being targeted to both mitochondria and chloroplasts. Studies on spinach Protox showed that different translation products of the same mRNA target the enzyme to these organelles. This dual targeting is significant for the effective synthesis of chlorophyll and heme in plants (Watanabe et al., 2001).
3. Involvement in Disease Mechanisms
In humans, a deficiency in Protox enzyme activity is associated with variegate porphyria, a genetic disorder. Cloning and characterizing the human Protox gene have provided insights into the molecular basis of this disease (Dailey et al., 1996).
4. Structural Insights and Enzyme Inhibition
Structural analysis of Protox has been instrumental in understanding its function and inhibition mechanisms. The crystal structure of Protox from various sources, including tobacco and Myxococcus xanthus, has revealed details about the enzyme's active site and its interaction with inhibitors, like herbicides. This information is crucial for developing targeted therapies and agricultural chemicals (Koch et al., 2004).
5. Agricultural Applications
Research on Protox has led to the development of herbicide-resistant plants. By expressing a herbicide-resistant form of Protox from Bacillus subtilis in rice, scientists have created plant varieties that can withstand certain herbicides, demonstrating the potential for genetic engineering in agriculture (Yang et al., 2006).
Wirkmechanismus
The mechanism of substrate recognition was investigated by performing potential of mean force (PMF) calculations, which provided an atomic level description of conformational changes and pathway intermediates . The free energy profile revealed a feedback inhibition mechanism of proto (protoporphyrin IX, the product), which was also in agreement with experimental evidence .
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSGPDMIQQYNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225068 | |
| Record name | Protoporphyrinogen IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Protoporphyrinogen IX | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
protoporphyrinogen IX | |
CAS RN |
7412-77-3 | |
| Record name | Protoporphyrinogen IX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7412-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protoporphyrinogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007412773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protoporphyrinogen IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protoporphyrinogen IX | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

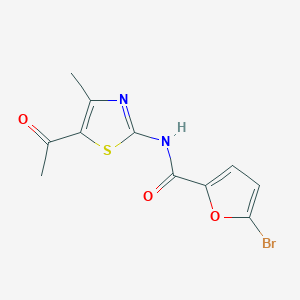

![N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)acetamide](/img/structure/B1215629.png)
